molecular formula C23H22N2O4 B1666124 4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate CAS No. 82239-77-8

4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate

Cat. No. B1666124
CAS RN: 82239-77-8
M. Wt: 390.4 g/mol
InChI Key: FILYHFFLMZBUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AU 8001 is a non-steroidal anti-inflammatory drug (NSAID).

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound is used in the synthesis of novel pyrazolo[3,4‐d]pyridazine, pyrido[1,2‐a]benzimidazole, pyrimido[1,2‐a]benzimidazole, and triazolo[4,3‐a]pyrimidine derivatives. These derivatives have potential applications in various chemical reactions and materials synthesis (Shaaban et al., 2008).

Molecular Structure and Crystallography

  • The molecular structure of related compounds like 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for the influenza virus neuraminidase protein, has been studied for understanding its crystallization and hydrogen-bonded dimer formation (Jedrzejas et al., 1995).

Synthesis of Heterocyclic and Pyrrole Derivatives

  • This compound is used in synthesizing 1-acetyl(or phenyl)-3-aryl-5-(1-phenyl-3-methyl-5-aryloxyl-pyrazol)-4,5-dihydropyrazole derivatives, which are significant in the field of heterocyclic chemistry (Xie et al., 2008).

Applications in Organic Synthesis

  • It serves as an intermediate in organic synthesis processes like oxindole synthesis via palladium-catalyzed CH functionalization, indicating its utility in medicinal chemistry synthesis (Magano et al., 2014).

Synthesis of Pyrrole-3,9-diones

  • The compound is involved in producing methyl o-hydroxybenzoylpyruvate and subsequently in the synthesis of various dihydrochromeno[2,3-c]pyrrole-3,9-diones, highlighting its role in diversifying pyrrole derivatives (Vydzhak & Panchishyn, 2010).

Fluorescent Probe Development

  • A study explored its use in developing fluorescent probes with aggregation-enhanced emission features for monitoring low carbon dioxide levels, indicating its application in environmental monitoring and potentially in biological and medical fields (Wang et al., 2015).

Synthesis of Polyfunctional Heterocyclic Systems

  • Methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate, a compound closely related to 4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate, is used in synthesizing polyfunctional heterocyclic systems, demonstrating its importance in creating complex chemical structures (Pizzioli et al., 1998).

properties

CAS RN

82239-77-8

Product Name

4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

(4-acetamidophenyl) 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate

InChI

InChI=1S/C23H22N2O4/c1-15-4-6-17(7-5-15)23(28)21-13-10-19(25(21)3)14-22(27)29-20-11-8-18(9-12-20)24-16(2)26/h4-13H,14H2,1-3H3,(H,24,26)

InChI Key

FILYHFFLMZBUSY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=C(C=C3)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=C(C=C3)NC(=O)C

Appearance

Solid powder

Other CAS RN

82239-77-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4'-acetamidophenyl-2-(5'-4-tolyl-1'-methylpyrrole)acetate
AU 8001
AU-8001

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
Reactant of Route 2
Reactant of Route 2
4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
Reactant of Route 3
Reactant of Route 3
4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
Reactant of Route 5
Reactant of Route 5
4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
Reactant of Route 6
Reactant of Route 6
4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.